Dimethyl 4-bromopyridine-2,5-dicarboxylate
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Overview
Description
Dimethyl 4-bromopyridine-2,5-dicarboxylate is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine substitution at the 4-position and two ester groups at the 2 and 5 positions on the pyridine ring. It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-bromopyridine-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl pyridine-2,5-dicarboxylate using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions and yields the desired brominated product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-bromopyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or the pyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Dimethyl 4-bromopyridine-2,5-dicarboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of dimethyl 4-bromopyridine-2,5-dicarboxylate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Similar in structure but lacks the bromine substitution, leading to different reactivity and applications.
Dimethyl 5-bromopyridine-2,3-dicarboxylate: Another brominated pyridine derivative with bromine at a different position, affecting its chemical behavior and uses.
Uniqueness
Dimethyl 4-bromopyridine-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in synthesis and research. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic chemistry .
Properties
CAS No. |
1260663-97-5 |
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Molecular Formula |
C9H8BrNO4 |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
dimethyl 4-bromopyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)5-4-11-7(3-6(5)10)9(13)15-2/h3-4H,1-2H3 |
InChI Key |
TYKGEKGVDWAXBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)Br)C(=O)OC |
Origin of Product |
United States |
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